Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid
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Overview
Description
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid is a pentacyclic triterpenoid. This compound is characterized by its oleanane skeleton, which is a common structure in many natural products. It has been isolated from the stem bark of Kalopanax pictus and is known for its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and substitution reactions to introduce the hydroxy and oxo groups at specific positions on the oleanane skeleton. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the stem bark of Kalopanax pictus, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxy groups.
Substitution: Replacement of hydrogen atoms with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxy and oxo positions. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex natural products.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mechanism of Action
The mechanism of action of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid: Another pentacyclic triterpenoid with similar structural features and biological activities.
Oleanolic acid: A well-known triterpenoid with anti-inflammatory and hepatoprotective properties.
Ursolic acid: Similar to oleanolic acid, with additional anti-cancer and anti-microbial effects.
Uniqueness
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxy and oxo groups at specific positions on the oleanane skeleton differentiates it from other similar compounds and contributes to its unique pharmacological profile.
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20?,21?,22?,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
WCXZTKJFWJFMJG-NDVIREABSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)CO |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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